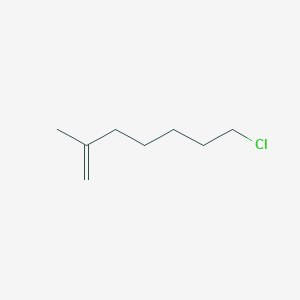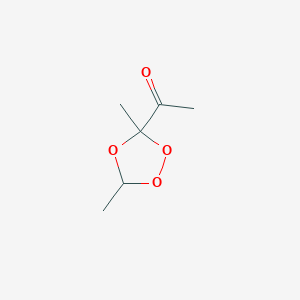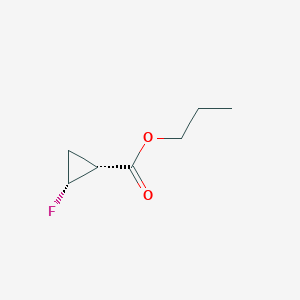![molecular formula C12H16N2O3S2 B066497 4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid CAS No. 175201-70-4](/img/structure/B66497.png)
4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid is an organic compound characterized by the presence of both methylsulfanyl and pyridinyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyridinyl intermediate, which is then functionalized with methylsulfanyl groups. The final step involves the formation of the butanoic acid moiety through a series of condensation and hydrolysis reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The methylsulfanyl groups can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the formamido group, yielding a simpler derivative.
Substitution: The pyridinyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Derivatives with reduced formamido groups.
Substitution: Various substituted pyridinyl derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.
Biology: In biological research, this compound can be used to study the effects of methylsulfanyl groups on biological activity, potentially leading to the development of new pharmaceuticals.
Industry: In industrial applications, the compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
作用机制
The mechanism by which 4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of methylsulfanyl groups can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and specificity.
相似化合物的比较
4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]amino}butanoic acid: Lacks the formamido group, potentially altering its reactivity and biological activity.
4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]carbamoyl}butanoic acid: Contains a carbamoyl group instead of a formamido group, which may affect its chemical stability and interactions.
Uniqueness: 4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties
属性
IUPAC Name |
4-methylsulfanyl-2-[(2-methylsulfanylpyridine-3-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S2/c1-18-7-5-9(12(16)17)14-10(15)8-4-3-6-13-11(8)19-2/h3-4,6,9H,5,7H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEYYGFJBLWFGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=C(N=CC=C1)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381002 |
Source


|
| Record name | N-[2-(Methylsulfanyl)pyridine-3-carbonyl]methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-70-4 |
Source


|
| Record name | N-[2-(Methylsulfanyl)pyridine-3-carbonyl]methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,6-Dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B66415.png)
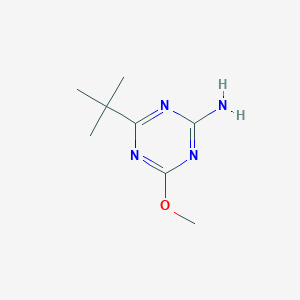
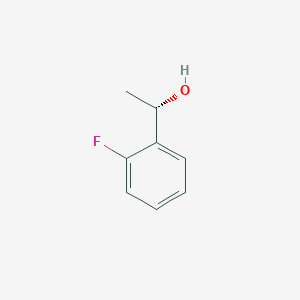
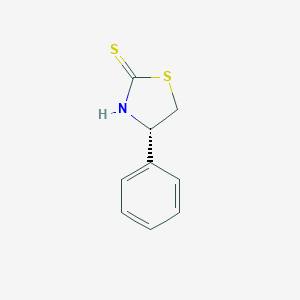
![[(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B66425.png)
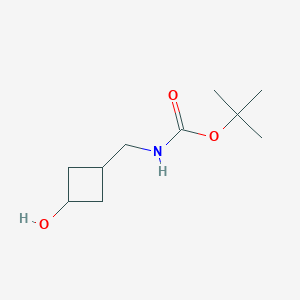
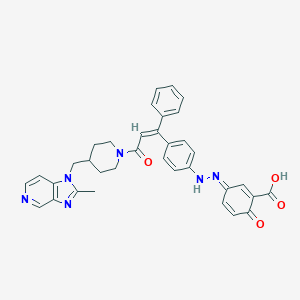
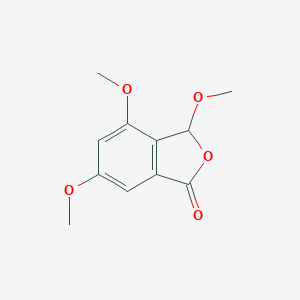
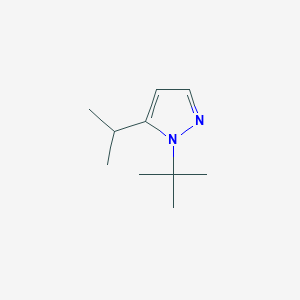
![4-(Isopropylthio)-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B66445.png)
![1,3-Dioctyloxycalix[4]arene crown-6](/img/structure/B66446.png)
